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Compound of Interest

Compound Name: 6-Chloroacetyl-1,4-benzodioxane

Cat. No.: B1586630

An In-depth Technical Guide Topic: 6-Chloroacetyl-1,4-benzodioxane: A Physicochemical
Analysis of Melting Point and Solubility Audience: Researchers, scientists, and drug
development professionals.

Introduction to 6-Chloroacetyl-1,4-benzodioxane

6-Chloroacetyl-1,4-benzodioxane (CAS No: 93439-37-3) is a versatile chemical intermediate
that holds significant value in multiple sectors of chemical and pharmaceutical research.[1][2]
Structurally, it features a benzodioxane core fused to a chloroacetyl group, a combination that
imparts enhanced reactivity crucial for organic synthesis.[1][2] This reactivity makes it a key
building block in the development of novel therapeutic agents, particularly anti-inflammatory
and analgesic medications.[1][3] Beyond pharmaceuticals, its applications extend to the
agrochemical industry for creating herbicides and fungicides and to material science for
developing specialized polymers.[1][3]

Given its foundational role as a starting material, a comprehensive understanding of its core
physicochemical properties is paramount for researchers. These properties, specifically the
melting point and solubility, govern its handling, reaction conditions, purification, and
formulation. This guide provides a detailed analysis of the established melting point of 6-
Chloroacetyl-1,4-benzodioxane and offers a robust experimental framework for determining
its solubility profile, empowering researchers to optimize its use in their synthetic and
developmental workflows.
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Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is essential for
its effective application. The following section details the key identifiers and the critical thermal
property of 6-Chloroacetyl-1,4-benzodioxane.

Molecular and Structural Data

This data provides the fundamental identity of the compound.

Property Value Source(s)
CAS Number 93439-37-3 [11[2]14]1[5]
Molecular Formula C10HoCIO3 [1][2][5]
Molecular Weight 212.63 g/mol [1112]1[5]

2-chloro-1-(2,3-dihydro-1,4-
IUPAC Name o [2]
benzodioxin-6-yl)ethanone

Appearance Off-white crystalline solid [1]

Purity >97% [41[6]

Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's purity. For 6-Chloroacetyl-1,4-
benzodioxane, literature values are consistent, providing a reliable benchmark for sample
identification and quality assessment.

Reported Melting Point

Source(s) Notes
(°C)
137-140 °C 41071 Cited as a literature (lit.) value.
136-142 °C [1]

Expert Insight: The narrow range of 137-140 °C reported in the literature is indicative of a high
degree of purity.[4][7] A broader range, such as 136-142 °C, may suggest the presence of

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1586630?utm_src=pdf-body
https://www.chemimpex.com/products/26049
https://www.smolecule.com/products/s1897652
https://www.sigmaaldrich.com/HK/zh/product/aldrich/532584
https://www.scbt.com/p/6-chloroacetyl-1-4-benzodioxane-93439-37-3
https://www.chemimpex.com/products/26049
https://www.smolecule.com/products/s1897652
https://www.scbt.com/p/6-chloroacetyl-1-4-benzodioxane-93439-37-3
https://www.chemimpex.com/products/26049
https://www.smolecule.com/products/s1897652
https://www.scbt.com/p/6-chloroacetyl-1-4-benzodioxane-93439-37-3
https://www.smolecule.com/products/s1897652
https://www.chemimpex.com/products/26049
https://www.sigmaaldrich.com/HK/zh/product/aldrich/532584
https://www.amerigoscientific.com/6-chloroacetyl-14-benzodioxane-97-item-134958.html
https://www.benchchem.com/product/b1586630?utm_src=pdf-body
https://www.benchchem.com/product/b1586630?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/532584
https://www.chembk.com/en/chem/6-Chloroacetyl-1,4-benzodioxane
https://www.chemimpex.com/products/26049
https://www.sigmaaldrich.com/HK/zh/product/aldrich/532584
https://www.chembk.com/en/chem/6-Chloroacetyl-1,4-benzodioxane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

impurities, which typically depress and widen the melting point range.[1] When synthesizing or
receiving a new batch of this compound, an experimental determination of the melting point is a
rapid and effective first-pass quality control measure.

This protocol outlines a standard procedure for the accurate determination of the melting point,
a self-validating system for purity assessment.

o Sample Preparation: Ensure the 6-Chloroacetyl-1,4-benzodioxane sample is completely
dry and free of solvent. Grind the crystalline solid into a fine powder using a mortar and
pestle. This ensures uniform heat distribution.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm. Proper packing is crucial for accurate measurement.

 Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

o Rapid Heating (Scouting): Set a rapid heating ramp (10-15 °C/min) to quickly determine an
approximate melting range. This saves time and identifies the temperature range of interest.

o Accurate Determination: Using a new sample, heat rapidly to approximately 20 °C below the
scouted melting point. Then, reduce the heating rate to 1-2 °C/min. This slow ramp rate is
essential for allowing the system to reach thermal equilibrium, ensuring a precise reading.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire solid mass has melted (completion). The recorded
melting point is this range.

Solubility Profile

While specific quantitative solubility data for 6-Chloroacetyl-1,4-benzodioxane is not
extensively documented in publicly available literature, its structural characteristics and
information regarding its parent compounds and synthesis provide a strong basis for predicting
its behavior.

Theoretical Assessment & Expected Behavior:
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e The parent 1,4-benzodioxane structure is noted to be insoluble in water but soluble in most
organic solvents.[8]

e The presence of the chloroacetyl group and ether linkages introduces some polarity, but the
overall molecule remains largely hydrophobic due to the aromatic ring.

» Synthesis routes for benzodioxane derivatives often employ polar aprotic solvents (e.g.,
DMF, DMSO) or chlorinated solvents (e.g., dichloroethane), suggesting good solubility in
these media.[2]

Based on this, 6-Chloroacetyl-1,4-benzodioxane is expected to be:
o Poorly soluble in aqueous and highly polar protic solvents (e.g., water).

e Moderately to highly soluble in polar aprotic solvents (e.g., acetone, DMSO, DMF) and
chlorinated solvents (e.g., dichloromethane, chloroform).

Experimental Protocol for Solubility Determination
(Isothermal Shake-Flask Method)

For drug development and process chemistry, a precise measure of solubility is often required.
The isothermal shake-flask method is a gold-standard, equilibrium-based technique to obtain
this data. The protocol below provides a self-validating workflow.

¢ Solvent Selection: Choose a panel of relevant solvents (e.g., water, ethanol, acetone,
dichloromethane, DMSO) based on the intended application.

o Preparation of Saturated Solution: In a series of vials, add an excess amount of 6-
Chloroacetyl-1,4-benzodioxane to a known volume of each selected solvent. The key is to
ensure a visible amount of undissolved solid remains, confirming that the solution is
saturated.

o Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant
temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to
ensure the system reaches thermodynamic equilibrium between the dissolved and
undissolved solute. This step is critical for accuracy; insufficient time will lead to an
underestimation of solubility.
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» Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-
controlled bath for at least 2 hours, permitting the excess solid to settle.

o Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using
a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 um PTFE) to
remove any microscopic undissolved particles. This step is crucial to prevent inflation of the
measured concentration.

» Quantification: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent.
Determine the concentration of 6-Chloroacetyl-1,4-benzodioxane in the diluted sample
using a validated analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

o Calculation: Calculate the original solubility using the measured concentration and the
dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

To clarify the logical flow of the solubility determination process, the following diagram
illustrates the key steps of the Isothermal Shake-Flask method.

Diagram: Solubility Determination Workflow
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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
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Summary and Conclusion

6-Chloroacetyl-1,4-benzodioxane is a valuable synthetic intermediate whose utility is
underpinned by its fundamental physicochemical properties. This guide establishes that the
compound is an off-white crystalline solid with a well-defined melting point in the range of 136-
142 °C, a critical parameter for identity and purity confirmation.[1][4][7] While quantitative
solubility data is sparse, its molecular structure suggests poor agueous solubility but good
solubility in common organic solvents.[2][8] To address this, a detailed, best-practice protocol
for experimental solubility determination using the isothermal shake-flask method has been
provided. By leveraging the data and methodologies presented herein, researchers and drug
development professionals can handle, purify, and utilize 6-Chloroacetyl-1,4-benzodioxane
with greater confidence and precision, facilitating its successful application in their research
and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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